Lipophilicity and Hydrogen Bonding Profile vs. Non-Halogenated 1,4-Thiazinane-3,5-dione Core
The target compound possesses a computed XLogP3 value of 3.3 and zero hydrogen bond donors, compared to a baseline 1,4-thiazinane-3,5-dione core (unsubstituted) which has an estimated XLogP of approximately -0.5 and one hydrogen bond donor. This increased lipophilicity, conferred by the dual 4-bromophenyl and 4-chlorophenyl groups, is critical for membrane permeability in cell-based assays [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.3; H-Bond Donors = 0 |
| Comparator Or Baseline | Unsubstituted 1,4-thiazinane-3,5-dione core (estimated XLogP ≈ -0.5; H-Bond Donors ≈ 1) |
| Quantified Difference | XLogP shift of approximately +3.8 log units; elimination of H-bond donor capacity |
| Conditions | Computed properties via XLogP3 algorithm, as deposited in PubChem [1] |
Why This Matters
This significant shift in lipophilicity directly influences passive membrane permeability and non-specific binding; using an unsubstituted or less lipophilic analog would likely fail to recapitulate the cellular uptake profile of the target compound.
- [1] PubChem Compound Summary for CID 2765208, 4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione. National Center for Biotechnology Information (2025). View Source
